An In-depth Technical Guide to 4-Methyl-2-phenylpyrimidine-5-carboxylic acid
An In-depth Technical Guide to 4-Methyl-2-phenylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with representative experimental protocols and predicted properties based on analogous structures. This document is intended to serve as a valuable resource for researchers interested in the evaluation and application of this and related pyrimidine derivatives in medicinal chemistry and drug discovery.
Chemical Properties
4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with methyl, phenyl, and carboxylic acid groups. These functional groups are anticipated to govern its chemical reactivity, physical properties, and biological activity.
Physicochemical Data
While experimentally determined values for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid are not extensively reported in the literature, the following table summarizes its basic identifiers and provides estimated or typical values for key physicochemical properties based on its structure and data from similar compounds.
| Property | Value | Source |
| IUPAC Name | 4-Methyl-2-phenylpyrimidine-5-carboxylic acid | [1] |
| CAS Number | 103249-79-2 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Melting Point | Not available (expected to be a solid at room temperature with a relatively high melting point, typical for crystalline carboxylic acids) | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Predicted |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid proton, typical for aromatic carboxylic acids. | Predicted |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid based on its chemical structure.
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¹H NMR:
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A singlet for the methyl protons (around 2.5 ppm).
-
Multiplets for the phenyl protons (in the aromatic region, ~7.4-8.5 ppm).
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A singlet for the pyrimidine proton.
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A broad singlet for the carboxylic acid proton (downfield, >10 ppm).
-
-
¹³C NMR:
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A peak for the methyl carbon.
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Signals for the pyrimidine ring carbons.
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Signals for the phenyl ring carbons.
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A signal for the carboxylic acid carbonyl carbon (downfield, ~165-175 ppm).
-
-
Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).
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C=N and C=C stretching vibrations from the pyrimidine and phenyl rings.
-
-
Mass Spectrometry (MS):
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A molecular ion peak (M⁺) corresponding to the molecular weight.
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Fragmentation patterns involving the loss of CO₂, H₂O, and cleavage of the phenyl and methyl groups.
-
Synthesis and Experimental Protocols
A plausible synthetic route to 4-Methyl-2-phenylpyrimidine-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. The ester can be synthesized via a multicomponent Biginelli-type reaction or other established methods for pyrimidine synthesis.
Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate
A common method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or a urea derivative.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and benzamidine hydrochloride (1 equivalent) in ethanol.
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Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCl).
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Reaction Conditions: Reflux the reaction mixture for several hours.
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Work-up and Purification: After cooling, the product may precipitate. The solid can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield pure ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.
Hydrolysis to 4-Methyl-2-phenylpyrimidine-5-carboxylic acid
The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
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Reaction Setup: Dissolve ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: After cooling the reaction mixture, acidify it with a dilute acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 4-Methyl-2-phenylpyrimidine-5-carboxylic acid.
Potential Biological Activity and Signaling Pathways
Derivatives of 2-phenylpyrimidine have been reported to exhibit a range of biological activities, including acting as inhibitors of Bruton's tyrosine kinase (BTK) and sterol 14α-demethylase (CYP51).[2][3]
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] Inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[2] The diagram below illustrates the BTK signaling pathway, a potential target for 2-phenylpyrimidine derivatives.
Caption: Potential inhibition of the BTK signaling pathway.
CYP51 Inhibition
CYP51, or lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[4] Inhibition of fungal CYP51 is a well-established mechanism for antifungal drugs. The potential for 2-phenylpyrimidine derivatives to act as CYP51 inhibitors suggests their possible application as antifungal agents.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and characterization of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid.
Caption: General synthesis and characterization workflow.
Conclusion
4-Methyl-2-phenylpyrimidine-5-carboxylic acid represents a molecule of interest within the broader class of biologically active pyrimidine derivatives. While specific experimental data for this compound is not widely available, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The potential for this class of compounds to inhibit key signaling molecules like BTK highlights its relevance for further investigation in drug discovery programs. The provided protocols and visualizations are intended to facilitate future research into the chemical and biological properties of this promising heterocyclic scaffold.
References
- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
